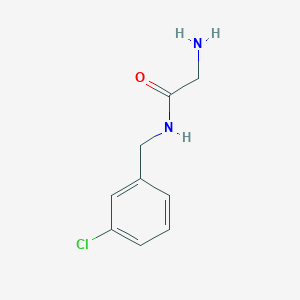

2-Amino-N-(3-chloro-benzyl)-acetamide

Description

Chemical Structure and Properties 2-Amino-N-(3-chloro-benzyl)-acetamide (CAS: 1342548-85-9) is an acetamide derivative featuring a 3-chloro-benzyl substituent attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₉H₁₀ClN₂O, with a molecular weight of 212.65 g/mol . The compound’s structure combines a polar amide group with a lipophilic 3-chlorobenzyl moiety, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

2-amino-N-[(3-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLWYXAWOZYGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 2-Amino-N-(3-chloro-benzyl)-acetamide exhibits notable anti-inflammatory and analgesic effects. It has been shown to inhibit pro-inflammatory mediators and reduce pain perception in animal models. A patent describes its efficacy in reducing inflammation comparable to indomethacin, with significantly lower gastric irritation as a side effect . This makes it a promising candidate for treating conditions like arthritis and other inflammatory diseases.

Antibacterial Activity

The compound has demonstrated antibacterial properties against various pathogens. In vitro studies have shown that derivatives of similar acetamide compounds exhibit significant antibacterial activity, outperforming standard antibiotics like levofloxacin in certain tests . The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of specific bacterial enzymes.

Neuroprotective Effects

Recent studies suggest that 2-Amino-N-(3-chloro-benzyl)-acetamide may have neuroprotective effects, potentially beneficial for neurodegenerative diseases. It is hypothesized to modulate neurotransmitter systems, particularly those involving GABA receptors, which could influence synaptic transmission and neuroinflammation .

Neurotoxicity Assessment

A study assessed the neuroprotective effects of related compounds by treating HT22 cells with varying concentrations of 2-Amino-N-(3-chloro-benzyl)-acetamide. The viability was measured using MTS assays, indicating that modifications in the amino group could enhance protective effects against glutamate-induced toxicity.

Inflammatory Response Modulation

In vitro studies demonstrated that compounds with similar structures could significantly reduce the release of pro-inflammatory cytokines in macrophages. This suggests therapeutic potential in inflammatory diseases, highlighting the compound's role in modulating immune responses.

Mechanism of Action

The mechanism by which 2-Amino-N-(3-chloro-benzyl)-acetamide exerts its effects involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine atom on the benzyl ring may enhance the compound's binding affinity to biological targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of acetamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Midodrine Hydrochloride

Midodrine, a clinically approved vasopressor, demonstrates the importance of substituent design. Its 2,5-dimethoxyphenethyl group and hydroxyethyl side chain enhance α-adrenergic receptor agonism, promoting vasoconstriction . This contrasts with 2-Amino-N-(3-chloro-benzyl)-acetamide, which lacks such targeted functional groups.

Antimicrobial Chloroacetamides

2-Chloro-N-(3-nitrophenyl)acetamide and related derivatives exhibit broad-spectrum antimicrobial activity, attributed to the electron-withdrawing nitro group enhancing reactivity with microbial enzymes . Similarly, 2-Chloro-N-(3,4,5-triethoxybenzyl)acetamide (C₁₅H₂₂ClNO₄, MW: 315.79) may leverage its triethoxybenzyl group for membrane penetration .

Brominated and Alkylated Analogs

2-Bromo-N-(3-chlorobenzyl)acetamide (C₉H₉BrClNO) replaces the amino group with bromine, increasing molecular weight and altering electrophilicity, making it a versatile intermediate for further functionalization . In contrast, 2-Amino-N-(2,6-dimethylphenyl)acetamide (glycinexylidide) serves as a local anesthetic, where methyl groups enhance lipid solubility and tissue diffusion .

Physicochemical and Crystallographic Insights

- Conformational Studies : Crystallographic data for 2-Chloro-N-(3-methylphenyl)acetamide reveals that the N–H bond conformation (syn or anti to substituents) influences intermolecular hydrogen bonding, affecting crystal packing and solubility .

Biological Activity

2-Amino-N-(3-chloro-benzyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Amino-N-(3-chloro-benzyl)-acetamide can be described by its structural formula, which includes an amino group, a benzyl moiety with a chlorine substituent, and an acetamide functional group. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acetamide derivatives, including 2-Amino-N-(3-chloro-benzyl)-acetamide. For instance, a series of acetamide derivatives were synthesized and tested for their antibacterial properties. Among these, certain compounds exhibited significant activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be comparable to standard antibiotics such as levofloxacin, indicating promising antibacterial efficacy .

Anticancer Potential

In addition to its antibacterial properties, 2-Amino-N-(3-chloro-benzyl)-acetamide has been investigated for its anticancer effects. Studies involving various cancer cell lines suggest that the compound may inhibit cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. For example, compounds with similar structural features have shown significant cytotoxic effects in prostate cancer models, demonstrating potential as therapeutic agents .

The mechanism by which 2-Amino-N-(3-chloro-benzyl)-acetamide exerts its biological effects appears to involve interaction with specific molecular targets within microbial cells and cancer cells. Molecular docking studies suggest that the compound may bind to active sites of enzymes critical for bacterial survival and cancer cell proliferation. This binding can inhibit enzyme activity, leading to reduced growth or increased cell death .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several acetamides against E. coli and S. aureus. The results indicated that 2-Amino-N-(3-chloro-benzyl)-acetamide had an MIC lower than that of cefadroxil, suggesting superior biofilm inhibition capabilities .

- Cytotoxicity in Cancer Models : In preclinical trials involving prostate cancer cell lines, 2-Amino-N-(3-chloro-benzyl)-acetamide demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The compound was noted for inducing apoptosis in treated cells .

Data Summary

The following table summarizes key findings related to the biological activity of 2-Amino-N-(3-chloro-benzyl)-acetamide:

| Biological Activity | Tested Pathogens/Cell Lines | MIC/IC50 Values | Control Comparison |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | < 50 µg/mL | Better than cefadroxil |

| Anticancer | Prostate cancer cell lines | IC50 ~ 20 µM | Comparable to doxorubicin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.